molecular formula C16H22N4OS B2727061 N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1252155-70-6

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2727061
CAS RN: 1252155-70-6
M. Wt: 318.44
InChI Key: DXPWVMBDAPBNIW-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organisms, leading to their death or inhibition of growth. It has also been suggested that the compound may interact with certain receptors in the body, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide is its broad-spectrum antibacterial, antifungal, and antiviral activity. This makes it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, its anti-inflammatory and analgesic effects could be useful in the treatment of various inflammatory and pain-related disorders. However, one of the limitations of the compound is its relatively low yield in the synthesis process, which could limit its availability for research purposes.

Future Directions

There are several future directions for the research on N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide. One of the areas of interest is the development of new antibiotics and antiviral drugs based on the compound. Another area of research is the investigation of its anti-inflammatory and analgesic effects, and its potential applications in the treatment of various inflammatory and pain-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with various enzymes and receptors in the body.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the reaction of 1-cyclopropyl-1H-imidazole-2-thiol with 1-cyanocyclohexylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis process is around 50%.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(1-cyclopropylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c17-12-16(7-3-1-2-4-8-16)19-14(21)11-22-15-18-9-10-20(15)13-5-6-13/h9-10,13H,1-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPWVMBDAPBNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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